An In-depth Technical Guide to the Synthesis and Chemical Properties of LDN-211904
An In-depth Technical Guide to the Synthesis and Chemical Properties of LDN-211904
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-211904 is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase, a target of significant interest in cancer research, particularly in the context of colorectal cancer and therapeutic resistance. This document provides a comprehensive technical overview of the synthesis of LDN-211904, its key chemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Properties of LDN-211904
LDN-211904, systematically named N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide, is a small molecule inhibitor belonging to the imidazo[1,2-a]pyridine class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClN₄O | [1] |
| Molecular Weight | 396.88 g/mol | [1] |
| CAS Number | 1198408-78-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Metabolic Stability | Good stability in mouse liver microsomes | [2] |
| InChI Key | Not readily available |
Synthesis of LDN-211904
The synthesis of LDN-211904 is achieved through a multi-step process that involves the formation of the core imidazo[1,2-a]pyridine scaffold followed by an amide coupling reaction. While the seminal paper by Qiao et al. provides a general scheme, a detailed experimental protocol can be constructed based on analogous syntheses of related imidazo[1,2-a]pyridine-3-carboxamides.[3][4]
Synthetic Scheme
Caption: Synthetic route for LDN-211904.
Detailed Experimental Protocol
Step 1: Synthesis of 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid
-
Cyclization: To a solution of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate in a suitable solvent such as ethanol, add ethyl 2-chloro-3-oxobutanoate. Reflux the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product, ethyl 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxylate, can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Acidification and Isolation: Acidify the reaction mixture to approximately pH 3-4 with a dilute acid (e.g., 1N HCl). The precipitated product, 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid, is then collected by filtration, washed with water, and dried under vacuum.
Step 2: Amide Coupling to form Boc-protected LDN-211904
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid intermediate from Step 1 in anhydrous dimethylformamide (DMF). To this solution, add 1-Hydroxybenzotriazole (HOBt) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) to the reaction mixture, followed by the addition of 2-chloroaniline.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, the Boc-protected form of LDN-211904, is then purified by column chromatography.
Step 3: Deprotection to yield LDN-211904
-
Cleavage of Boc Group: Dissolve the Boc-protected LDN-211904 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is then triturated with diethyl ether to precipitate the final product, LDN-211904, as a salt. The solid can be collected by filtration and dried under vacuum.
Mechanism of Action and Signaling Pathway
LDN-211904 is a potent and reversible inhibitor of the EphB3 receptor tyrosine kinase with an IC₅₀ of 79 nM.[1] Eph receptors are involved in a variety of cellular processes, including cell proliferation, migration, and adhesion. In the context of cancer, dysregulation of EphB3 signaling has been implicated in tumor progression and resistance to therapies.
LDN-211904 exerts its effect by binding to the ATP-binding site of the EphB3 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling. One of the key downstream pathways affected is the STAT3 signaling cascade. By inhibiting EphB3, LDN-211904 can decrease the phosphorylation of STAT3, which is a critical transcription factor involved in cell survival and proliferation.[2] This mechanism is particularly relevant in overcoming resistance to cetuximab in colorectal cancer.[2]
Caption: Inhibition of EphB3 signaling by LDN-211904.
Experimental Workflows
The following workflows describe common experimental procedures used to characterize the activity of LDN-211904.
In Vitro EphB3 Kinase Assay
This workflow outlines a typical procedure to determine the inhibitory activity of LDN-211904 against EphB3 kinase.
Caption: Workflow for an in vitro EphB3 kinase assay.
Western Blot for Phospho-STAT3
This workflow details the steps to assess the effect of LDN-211904 on STAT3 phosphorylation in a cellular context.
Caption: Workflow for Western blot analysis of p-STAT3.
Conclusion
LDN-211904 is a valuable chemical probe for studying the biological roles of the EphB3 receptor and a potential lead compound for the development of novel anticancer therapeutics. The synthetic route is accessible, and its mechanism of action via inhibition of the EphB3/STAT3 signaling axis is well-supported. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers to synthesize, characterize, and utilize LDN-211904 in their studies. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
